2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide
Description
Properties
CAS No. |
1261650-79-6 |
|---|---|
Molecular Formula |
C8H8F3NO3S |
Molecular Weight |
255.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Design for 2 Methyl 3 Trifluoromethoxy Benzene 1 Sulfonamide
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide identifies the sulfonamide bond as a primary disconnection point. This bond is typically formed by reacting the corresponding sulfonyl chloride with ammonia (B1221849). alrasheedcol.edu.iqnih.gov This initial disconnection simplifies the target molecule to 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride.
Precursor Synthesis and Functionalization of the Benzene (B151609) Core
The construction of the 1-methyl-2-(trifluoromethoxy)benzene (B1590102) core requires the sequential introduction of the methyl and trifluoromethoxy groups onto the aromatic ring. The order of these introductions and the directing effects of the substituents are critical considerations.
The trifluoromethoxy group is a versatile substituent in medicinal chemistry, known for its high lipophilicity and electron-withdrawing nature. beilstein-journals.orgmdpi.com The introduction of a trifluoromethoxy group can be achieved through various methods, including the reaction of a phenol (B47542) with carbon tetrachloride and hydrogen fluoride, or more modern reagents. The methyl group, on the other hand, is an activating group and directs electrophilic aromatic substitution to the ortho and para positions. youtube.comlibretexts.org
A plausible synthetic route to the precursor 2-methyl-3-(trifluoromethoxy)aniline (B12291735) involves starting with 2-chloro-3-(trifluoromethyl)aniline. This commercially available starting material can undergo a series of reactions to introduce a methylthio group, which is then converted to a chloromethyl group using sulfonyl chloride. Subsequent neutralization and hydrogenation yield the desired 2-methyl-3-(trifluoromethyl)aniline. google.com
The electronic properties of the trifluoromethoxy group significantly influence the reactivity of the aromatic ring. It is a deactivating group, making electrophilic substitution more challenging compared to benzene. youtube.com However, it is also known to be a para-director, a property that surpasses even that of an amide function. beilstein-journals.org
With the 1-methyl-2-(trifluoromethoxy)benzene precursor in hand, the next step is the introduction of the sulfonyl chloride group. This is typically achieved through sulfonation followed by chlorination. The directing effects of the existing methyl and trifluoromethoxy groups play a crucial role in the regioselectivity of the sulfonation reaction. The methyl group is an ortho, para-director, while the trifluoromethoxy group is also ortho, para-directing, with a strong preference for the para position. beilstein-journals.orglibretexts.org
Given the substitution pattern of 1-methyl-2-(trifluoromethoxy)benzene, the sulfonation is expected to occur at the position para to the trifluoromethoxy group and ortho to the methyl group, which corresponds to the desired position for the final product.
The sulfonation can be carried out using fuming sulfuric acid (oleum), which contains sulfur trioxide (SO3), the active electrophile. libretexts.org The resulting benzenesulfonic acid can then be converted to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). An alternative one-step method involves the use of chlorosulfonic acid. google.com
A general method for preparing benzenesulfonyl chlorides involves a Sandmeyer-type reaction starting from the corresponding aniline. Diazotization of the amine with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst, yields the desired sulfonyl chloride. nih.gov
Formation of the Sulfonamide Linkage
The final step in the synthesis is the formation of the sulfonamide bond. This is a well-established transformation in organic chemistry.
The most common method for the synthesis of primary sulfonamides is the reaction of a sulfonyl chloride with ammonia. nih.gov This reaction is a nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride. alrasheedcol.edu.iq The reaction is typically carried out by treating the sulfonyl chloride with an aqueous or gaseous solution of ammonia. alrasheedcol.edu.iqgoogle.com The use of ammonium (B1175870) salts, such as ammonium chloride, in a suitable solvent like N-methyl pyrrolidone (NMP), has also been reported as a practical alternative to gaseous or aqueous ammonia. ccspublishing.org.cnresearchgate.net
| Reagent | Conditions | Product | Reference |
| Ammonia | Aqueous solution | Primary Sulfonamide | alrasheedcol.edu.iqgoogle.com |
| Ammonium Chloride | N-methyl pyrrolidone (NMP) | Primary Sulfonamide | ccspublishing.org.cnresearchgate.net |
| Primary or Secondary Amines | - | N-substituted Sulfonamides | libretexts.org |
While the reaction of sulfonyl chlorides with ammonia is the most direct route, several alternative strategies for the synthesis of primary sulfonamides have been developed to overcome the challenges associated with handling gaseous ammonia and the potential for harsh reaction conditions in sulfonyl chloride formation. nih.gov
One such strategy involves the oxidative coupling of thiols and amines. rsc.org For instance, thiols can be reacted with aqueous ammonia in the presence of an oxidizing agent to directly yield primary sulfonamides. rsc.org Another approach utilizes sulfinate salts, which can be reacted with an electrophilic nitrogen source to form the sulfonamide. nih.govacs.org
More recent advancements include metal-free, three-component reactions using arenediazonium tetrafluoroborates, a sulfur dioxide source like sodium pyrosulfite, and a nitrogen source such as sodium azide. thieme-connect.com Electrochemical methods have also emerged as an environmentally friendly option for the oxidative coupling of thiols and amines. rsc.org
| Starting Material | Reagents | Product | Reference |
| Thiols | Ammonia, Oxidizing Agent | Primary Sulfonamide | rsc.org |
| Sulfinate Salts | Electrophilic Nitrogen Source | Primary Sulfonamide | nih.govacs.org |
| Arenediazonium Tetrafluoroborates | Sodium Pyrosulfite, Sodium Azide | Primary Sulfonamide | thieme-connect.com |
| Thiols and Amines | Electrochemical Oxidation | Sulfonamide | rsc.org |
Optimization of Reaction Conditions and Process Intensification Techniques
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions. This includes the strategic use of catalysts, the selection of appropriate solvents, and precise control over temperature and reaction time. Process intensification techniques, such as the use of microreactors, can also offer significant advantages in terms of safety, efficiency, and scalability.
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. In the context of benzenesulfonamide (B165840) synthesis, several catalytic systems can be employed to enhance the efficiency of the sulfonylation step.
Lewis Acid Catalysis: Lewis acids can activate the sulfonyl chloride, rendering it more susceptible to nucleophilic attack by the amine. This is particularly beneficial when dealing with less reactive amines. For the synthesis of this compound, a Lewis acid catalyst could potentially accelerate the reaction of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride with ammonia. The general paradigm for Lewis acid catalysis involves the coordination of the Lewis acid to the electrophile, in this case, the sulfonyl chloride, which increases its electrophilicity and lowers the activation energy of the subsequent reaction with the nucleophile (ammonia). uni.lu
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique when reactants are in different phases, such as a solid or aqueous reactant and an organic substrate. nih.gov In the synthesis of sulfonamides, if the amine or the base used is not soluble in the organic solvent containing the sulfonyl chloride, a phase-transfer catalyst can facilitate the reaction by transporting the nucleophile or base across the phase boundary. nih.gov This can lead to faster reaction times and milder conditions.
A variety of catalysts can be employed in sulfonamide synthesis, each with its own advantages. The choice of catalyst will depend on the specific substrates and reaction conditions.
| Catalyst Type | Example | Potential Application in the Synthesis of this compound |
| Lewis Acid | AlCl₃, FeCl₃, ZnCl₂ | To activate the 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride for reaction with ammonia, potentially allowing for lower reaction temperatures. |
| Phase-Transfer Catalyst | Quaternary ammonium salts (e.g., TBAB) | To facilitate the reaction if a solid or aqueous base is used with the sulfonyl chloride in an organic solvent. |
| Palladium Catalysis | Pd(OAc)₂ with suitable ligands | For the synthesis of the sulfonyl chloride precursor from arylboronic acids, offering a milder alternative to traditional methods. tandfonline.com |
The choice of solvent, reaction temperature, and duration are critical parameters that must be carefully optimized to maximize the yield and purity of this compound.
Solvent Effects: The solvent can significantly influence the rate and outcome of the sulfonylation reaction. The ideal solvent should dissolve the reactants, be inert to the reaction conditions, and facilitate product isolation. For the reaction of a sulfonyl chloride with an amine, aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. The polarity of the solvent can affect the stability of the transition state and thus the reaction rate. For instance, a more polar solvent may stabilize charged intermediates and accelerate the reaction.
Temperature Control: The reaction temperature has a direct impact on the reaction rate. Generally, higher temperatures lead to faster reactions. However, elevated temperatures can also promote side reactions, such as the decomposition of the sulfonyl chloride or the formation of byproducts. Therefore, it is crucial to identify the optimal temperature that provides a reasonable reaction rate while minimizing side reactions. For many sulfonylation reactions, temperatures ranging from 0 °C to room temperature are sufficient.
Reaction Time Optimization: The reaction time should be sufficient to ensure complete conversion of the starting materials. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. Prolonged reaction times can lead to product degradation or the formation of impurities.
The following table summarizes the key parameters and their potential effects on the synthesis of this compound.
| Parameter | Effect on Reaction | Optimization Strategy |
| Solvent | Influences solubility of reactants and reaction rate. | Screen a range of aprotic solvents (e.g., DCM, THF, ACN) to find the optimal balance of solubility and reactivity. |
| Temperature | Affects reaction rate and selectivity. | Start at a low temperature (e.g., 0 °C) and gradually increase to find the optimal temperature that maximizes yield and minimizes byproducts. |
| Reaction Time | Determines the extent of conversion. | Monitor the reaction progress by TLC or HPLC to determine the point of maximum product formation. |
Green Chemistry Principles and Sustainable Synthetic Approaches for Benzenesulfonamides
The application of green chemistry principles to the synthesis of benzenesulfonamides, including this compound, is of increasing importance to minimize the environmental impact of chemical processes. sci-hub.sersc.org This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient processes.
Atom Economy: A key principle of green chemistry is to design synthetic methods that maximize the incorporation of all materials used in the process into the final product. The traditional synthesis of sulfonyl chlorides from arenes using chlorosulfonic acid can have poor atom economy due to the use of a large excess of the reagent. researchgate.net Alternative methods, such as the palladium-catalyzed synthesis from arylboronic acids, can offer improved atom economy. tandfonline.com
Use of Safer Solvents: Many traditional organic solvents are volatile, flammable, and toxic. The development of sulfonamide syntheses in greener solvents, such as water or bio-based solvents, is a significant area of research. rsc.org For instance, some sulfonylation reactions can be carried out in water, which is a non-toxic and non-flammable solvent. rsc.org Deep eutectic solvents (DESs) are another class of green solvents that are being explored for sulfonamide synthesis. mdpi.com
Catalytic Methods: As discussed previously, the use of catalysts is a cornerstone of green chemistry as it can reduce energy consumption and the use of stoichiometric reagents. The development of highly efficient and recyclable catalysts for sulfonamide synthesis is an ongoing area of research.
Process Intensification: The use of microreactors and flow chemistry can significantly improve the safety and efficiency of chemical processes. These technologies offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous reagents more safely on a smaller scale.
The following table highlights some green chemistry approaches that could be applied to the synthesis of this compound.
| Green Chemistry Principle | Application to Sulfonamide Synthesis |
| Atom Economy | Utilize catalytic methods for sulfonyl chloride synthesis to avoid large excesses of reagents. tandfonline.com |
| Safer Solvents | Explore the use of water, deep eutectic solvents, or other green solvents for the sulfonylation step. rsc.orgmdpi.com |
| Use of Catalysis | Employ efficient catalysts to reduce reaction times and energy consumption. |
| Design for Energy Efficiency | Optimize reaction conditions to minimize heating and cooling requirements. |
| Process Intensification | Consider the use of microreactors for a safer and more efficient synthesis. |
By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.
Chemical Reactivity and Transformation Studies of 2 Methyl 3 Trifluoromethoxy Benzene 1 Sulfonamide
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring and Regioselectivity
The susceptibility of the benzene ring in 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide to electrophilic aromatic substitution (EAS) is governed by the combined directing and activating or deactivating effects of its three substituents. The sulfonamide (-SO2NH2) and trifluoromethoxy (-OCF3) groups are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. youtube.comrsc.org Conversely, the methyl (-CH3) group is an electron-donating group, which activates the ring. youtube.comlibretexts.org
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
|---|---|---|---|---|
| -SO2NH2 | 1 | Electron-withdrawing | Strongly Deactivating | Meta |
| -CH3 | 2 | Electron-donating | Activating | Ortho, Para |
| -OCF3 | 3 | Electron-withdrawing | Strongly Deactivating | Meta |
Considering the positions on the ring:
C4-position: This position is ortho to the -OCF3 group (unfavorable) and meta to the -SO2NH2 group (favorable).
C5-position: This position is meta to the -CH3 group (unfavorable) and para to the -OCF3 group (unfavorable).
C6-position: This position is ortho to the -SO2NH2 group (unfavorable) and para to the -CH3 group (favorable).
The cumulative effect is a highly deactivated ring, with no single position being strongly favored for electrophilic attack. Any substitution would likely require harsh reaction conditions.
Nucleophilic Substitution and Addition Reactions
Nucleophilic aromatic substitution (SNAr) reactions typically proceed on electron-deficient aromatic rings that contain a good leaving group, such as a halide. libretexts.orgnih.gov The reaction mechanism involves the addition of a nucleophile to the ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.comyoutube.com The presence of strong electron-withdrawing groups, such as nitro groups, ortho and/or para to the leaving group greatly facilitates this reaction. libretexts.orgyoutube.com
While the benzene ring of this compound is rendered electron-poor by the sulfonamide and trifluoromethoxy groups, it lacks an appropriate leaving group in its parent structure. Therefore, it is not expected to undergo SNAr reactions directly. However, if a derivative containing a leaving group (e.g., a halogen) were synthesized, the electron-withdrawing nature of the existing substituents would make it susceptible to nucleophilic attack.
Nucleophilic addition reactions, such as the Birch reduction, are more plausible for electron-deficient aromatic rings. libretexts.org This reaction involves the addition of hydrogen to the benzene ring in the presence of a catalyst, reducing its aromaticity. libretexts.org Although specific studies on the Birch reduction of this compound are not available, its electron-deficient nature suggests it could be a potential substrate for such transformations.
Transformations Involving the Sulfonamide Group
N-Alkylation, Acylation, and Arylation Reactions for Derivative Synthesis
The sulfonamide group (-SO2NH2) is a key site for synthetic modification. The protons on the nitrogen atom are acidic and can be removed by a base to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles to yield N-substituted derivatives. This versatility allows for the synthesis of a diverse library of compounds. nih.gov
N-Alkylation: Reaction with alkyl halides or other alkylating agents, such as trichloroacetimidates, produces N-alkylsulfonamides. nih.gov The reaction is generally effective, although steric hindrance on the sulfonamide can reduce yields. nih.gov
N-Acylation: Treatment with acyl chlorides or anhydrides leads to the formation of N-acylsulfonamides. These derivatives are important in various chemical and biological contexts.
N-Arylation: Coupling with aryl halides, often under metal-catalyzed conditions (e.g., Buchwald-Hartwig amination), can be used to synthesize N-arylsulfonamides.
These transformations are fundamental for modifying the properties of the parent molecule and for incorporating it into larger, more complex structures. nih.govnih.gov
Table 2: General Reactions for the Synthesis of Sulfonamide Derivatives
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkylsulfonamide |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acylsulfonamide |
| N-Arylation | Aryl Halide (Ar-X) | N-Arylsulfonamide |
Mechanistic Investigations of Sulfonamide Hydrolysis and Stability Profiles
Sulfonamides are generally regarded as robust functional groups, stable under a wide range of conditions, which contributes to their utility as protecting groups in organic synthesis. nih.gov However, they are not completely inert and can undergo hydrolysis under forcing conditions. Cleavage of the carbon-sulfur or sulfur-nitrogen bond typically requires strong acid or base and elevated temperatures.
Recent research has highlighted that certain reaction conditions can lead to unexpected sulfonamide hydrolysis. For instance, in a study on a complex molecule, harsh bromination conditions using N-bromosuccinimide (NBS) in concentrated sulfuric acid resulted in the unintended hydrolysis of the sulfonamide group to the corresponding sulfonic acid. acs.orgacs.org This finding suggests that reaction media generating highly acidic and oxidative environments can compromise the stability of the sulfonamide moiety.
Reactivity of the Trifluoromethoxy Group: Stability, Potential Cleavage, and Interactions with Reaction Systems
The trifluoromethoxy (-OCF3) group is renowned for its exceptional chemical and metabolic stability. mdpi.com This stability is attributed to the high bond dissociation energy of the C-F bond. mdpi.com The -OCF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms, which significantly influences the electronic properties of the benzene ring. mdpi.comnih.gov
Studies on related compounds confirm the robustness of this group. A patent for the preparation of 2-(trifluoromethoxy)benzenesulfonamide (B1304635) noted that the trifluoromethoxy group remains intact during catalytic hydrogenation, a process used for dehalogenation. google.com This demonstrates its stability under reductive conditions where other functional groups might be transformed.
Cleavage of the trifluoromethoxy group is rare and requires harsh conditions that are not typically employed in standard organic transformations. Its primary role in reactivity studies is as a powerful, non-participating electronic modifier, deactivating the ring to electrophilic attack and influencing the acidity and reactivity of other functional groups on the molecule. acs.org
Role as a Versatile Synthetic Intermediate and Building Block in Complex Chemical Architectures
The combination of a modifiable sulfonamide group, a stable trifluoromethoxy group, and a variously substituted benzene ring makes this compound a valuable building block in synthetic chemistry. acs.org Sulfonamide derivatives are prevalent in medicinal chemistry and have been investigated as anticancer agents and VEGFR-2 inhibitors. acs.org
The ability to perform N-functionalization on the sulfonamide group allows for the introduction of diverse side chains, which is a common strategy in drug discovery for optimizing biological activity and pharmacokinetic properties. nih.govnih.gov While the aromatic ring is deactivated, modern cross-coupling reactions could potentially enable its functionalization, further expanding its synthetic utility. The unique substitution pattern provides a specific scaffold that can be elaborated into more complex and potentially bioactive molecules. acs.org
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Trifluoromethoxy Benzene 1 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms. For 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the sulfonamide protons. The three aromatic protons will appear as a complex multiplet system due to their close chemical shifts and spin-spin coupling. The methyl group protons would appear as a singlet, and the sulfonamide (–SO₂NH₂) protons would also likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing sulfonamide and trifluoromethoxy groups, and the electron-donating methyl group. The trifluoromethoxy group itself will show a characteristic quartet in the proton-coupled ¹³C spectrum due to coupling with the three fluorine atoms. A signal for the methyl carbon will also be present.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for probing the trifluoromethoxy group. A single signal, a singlet in the proton-decoupled spectrum, is expected for the three equivalent fluorine atoms of the –OCF₃ group. The chemical shift of this signal is characteristic of the trifluoromethoxy group attached to an aromatic ring.
Predicted NMR Data for this compound:
To interact with the data, you can sort the table by clicking on the headers.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.20 - 7.80 | m | - |
| -CH₃ | ~2.30 | s | - |
| -SO₂NH₂ | 5.0 - 7.0 (broad) | s | - |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Coupling Constant (J, Hz) |
| Aromatic-C | 120 - 150 | - | - |
| -OCF₃ | ~121 | q | J(C-F) ≈ 257 |
| -CH₃ | ~20 | - | - |
| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCF₃ | -58 to -60 | s | - |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For this compound, COSY would be crucial in assigning the signals of the aromatic protons by showing their through-bond coupling relationships.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of directly attached carbons. This would allow for the direct assignment of the carbon signals for the aromatic C-H groups and the methyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present.
Predicted FTIR Data for this compound:
To interact with the data, you can sort the table by clicking on the headers.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (sulfonamide) | 3400 - 3200 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (methyl) | 2980 - 2850 | Stretching |
| S=O (sulfonamide) | 1350 - 1300 and 1170 - 1150 | Asymmetric and Symmetric Stretching |
| C-O-C (ether) | 1280 - 1200 | Asymmetric Stretching |
| C-F (trifluoromethoxy) | 1200 - 1000 | Stretching |
| S-N (sulfonamide) | 950 - 900 | Stretching |
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum would show characteristic signals for the aromatic ring vibrations and the symmetric stretching of the sulfonyl group.
Predicted Raman Data for this compound:
To interact with the data, you can sort the table by clicking on the headers.
| Functional Group/Vibration | Predicted Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | ~1000 |
| S=O Symmetric Stretch | ~1150 |
| C-S Stretch | 700 - 600 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elucidation of Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the exact mass of a molecule and, consequently, its elemental composition. Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ would reveal characteristic fragmentation pathways.
Predicted HRMS Data and Fragmentation for this compound:
The exact mass of this compound (C₈H₈F₃NO₃S) is calculated to be 271.0177.
Predicted Fragmentation Pathways:
Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion.
Cleavage of the S-N bond: This would lead to the formation of ions corresponding to the benzenesulfonyl moiety and the amino group.
Loss of the trifluoromethoxy group: Fragmentation involving the loss of the -OCF₃ group is also possible.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties:
No experimental UV-Vis spectrum for this compound was found. Therefore, key data points such as the wavelength of maximum absorption (λmax) and molar absorptivity, which are essential for discussing the compound's electronic transitions and absorption properties, are unknown.
While general information on the synthesis, characterization, and properties of related sulfonamides exists, the explicit instructions to focus solely on this compound and to adhere strictly to the data-intensive outline cannot be followed without fabricating information. In the interest of scientific accuracy, the generation of the requested article is not possible at this time. Further experimental research and publication would be required for this information to become available.
Computational and Theoretical Investigations of 2 Methyl 3 Trifluoromethoxy Benzene 1 Sulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to predict and analyze the structural and electronic properties of molecules. These methods provide a detailed understanding of a molecule's behavior at the atomic level, offering insights that complement experimental data. For a molecule like 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide, DFT calculations can elucidate its preferred three-dimensional arrangement, electronic characteristics, and spectroscopic properties.
Geometry Optimization, Conformational Analysis, and Molecular Stability
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable structure.
Conformational analysis is a crucial extension of geometry optimization, especially for molecules with rotatable bonds. In this compound, rotation around the C-S and S-N bonds, as well as the bonds connecting the trifluoromethoxy group to the benzene (B151609) ring, can lead to different conformers. Computational methods can be used to explore these different conformations, calculate their relative energies, and identify the most stable conformer or conformers. This information is vital for understanding the molecule's shape and how it might interact with other molecules. Studies on similar sulfonamides have shown that the orientation of the sulfonamide group relative to the benzene ring significantly influences the molecular conformation and stability.
The following table illustrates the type of data that would be obtained from a geometry optimization of this compound.
Illustrative Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S | 1.77 | ||
| S-N | 1.63 | ||
| S=O | 1.43 | ||
| C-C (ring) | 1.39 | ||
| C-O | 1.36 | ||
| O-CF3 | 1.33 | ||
| C-S-N | 107.0 | ||
| O=S=O | 120.0 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO Energy Gap) and Electrostatic Potential (MEP) Mapping
The electronic structure of a molecule governs its reactivity and physical properties. Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, a DFT calculation would provide the energies of the HOMO and LUMO, and thus the energy gap, offering insights into its potential chemical behavior.
Illustrative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -1.2 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red regions typically represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials. An MEP map of this compound would reveal the most likely sites for intermolecular interactions and chemical reactions. The electronegative oxygen and fluorine atoms would be expected to be in red regions, while the hydrogen atoms of the sulfonamide group would likely be in a blue region.
Prediction and Simulation of Vibrational Frequencies and NMR Chemical Shifts
Computational methods can predict the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of a molecule. These theoretical predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.
By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. A comparison of the calculated vibrational spectrum with an experimental one can help in the assignment of the observed spectral bands to specific molecular vibrations. For this compound, this would allow for the identification of characteristic vibrational modes associated with the sulfonamide, trifluoromethoxy, and methyl groups.
Similarly, NMR chemical shifts can be calculated using quantum chemical methods. These calculations provide theoretical values for the resonance frequencies of the various nuclei (e.g., ¹H, ¹³C, ¹⁹F) in the molecule. Comparing these calculated shifts with experimental NMR data can aid in the structural elucidation of the molecule and the assignment of signals in the experimental spectrum.
Illustrative Predicted ¹H NMR Chemical Shifts
| Proton | Calculated Chemical Shift (ppm) |
|---|---|
| CH₃ | 2.5 |
| NH₂ | 5.0 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Analysis of Intermolecular Interactions and Crystal Packing Motifs through Computational Methods
In the solid state, molecules are arranged in a regular, repeating pattern known as a crystal lattice. The way in which molecules pack together is determined by the intermolecular interactions between them. Computational methods provide powerful tools for analyzing these interactions and understanding the resulting crystal packing motifs.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a given molecule is dominant. The surface itself represents the boundary of this region. By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), one can identify the regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii and are typically associated with hydrogen bonds or other strong interactions.
Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 45 |
| O···H/H···O | 25 |
| F···H/H···F | 15 |
| C···H/H···C | 10 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Energy Framework Analysis for Visualizing and Quantifying Non-Covalent Interactions in Crystals
Energy framework analysis is a computational method that provides a visual and quantitative representation of the energetic aspects of crystal packing. It calculates the interaction energies between a central molecule and its neighbors in the crystal lattice. These energies are then used to construct a framework diagram where the cylinders connecting the centroids of interacting molecules are scaled according to the strength of the interaction.
Reaction Mechanism Predictions and Transition State Characterization for Chemical Transformations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to observe experimentally. For the synthesis of this compound, theoretical investigations can predict the viability of various synthetic routes and characterize the energetic profiles of the reactions involved.
A primary and conventional method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.govthieme-connect.com In the case of this compound, the precursor would be 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonyl chloride reacting with ammonia (B1221849). nih.govsigmaaldrich.com Computational models, particularly those employing Density Functional Theory (DFT), can be used to investigate the mechanism of this transformation. Theoretical calculations for similar reactions suggest a mechanism involving nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. nih.gov This can proceed through a one-step SN2-type mechanism or an addition-elimination process. nih.gov
Quantum chemical calculations can map the potential energy surface of the reaction, identifying the transition state structure and its associated energy barrier (activation energy). For instance, calculations at the B3LYP/6-311G(d,p) level of theory have been used to show that the reaction of N-silylamines with sulfonyl fluorides is highly exothermic, suggesting a kinetically controlled process involving the attack of the nitrogen atom at the sulfur center. nih.gov This type of analysis could be applied to predict the reaction kinetics and thermodynamics for the formation of this compound.
More recent synthetic strategies, such as the electrochemical oxidative coupling of thiols and amines, also lend themselves to computational study. acs.org Theoretical models can help elucidate the complex redox processes occurring at the electrode surface and predict the feasibility of forming the S-N bond through radical or ionic intermediates. researchgate.net By calculating the relative Gibbs free energies of reactants, intermediates, transition states, and products, computational studies can predict the most favorable reaction pathway and identify potential byproducts. nih.govacs.org
Table 1: Predicted Energetic Properties of a General Sulfonamide Synthesis Reaction Note: This table contains hypothetical data for illustrative purposes, based on typical values from computational studies of similar reactions.
| Reaction Step | Parameter | Predicted Value (kcal/mol) | Computational Method |
|---|---|---|---|
| Transition State (TS) | Activation Energy (ΔG‡) | +15 to +25 | DFT (B3LYP/6-31G) |
| Key Interatomic Distances | S-N: ~2.5 Å; S-Cl: ~2.8 Å | DFT (B3LYP/6-31G) | |
| Overall Reaction | Enthalpy of Reaction (ΔH) | -20 to -35 | DFT (B3LYP/6-31G) |
| Gibbs Free Energy of Reaction (ΔG) | -25 to -40 | DFT (B3LYP/6-31G) |
Basicity and Acidity Predictions of the Sulfonamide Moiety and Trifluoromethoxy Group
The acidic and basic properties of a molecule are crucial for its reactivity and behavior in biological systems. Computational methods are widely used to predict the pKa values of functional groups. researchgate.netrowansci.com For this compound, the primary sites of acidic and basic character are the sulfonamide moiety and the trifluoromethoxy group, respectively.
Acidity of the Sulfonamide Moiety: The sulfonamide group (–SO₂NH₂) contains an acidic proton on the nitrogen atom. The acidity of this proton is significantly influenced by the strong electron-withdrawing nature of the adjacent sulfonyl group. High-level quantum chemical methods, combined with implicit solvent models like SM12 or SMD, can predict the aqueous pKa values of sulfonamides with a mean accuracy of around 0.9 to 1.4 pKa units. nih.gov These calculations typically involve computing the Gibbs free energy change of the deprotonation reaction in the gas phase and in solution. nih.govnih.gov
In this compound, the acidity of the N-H proton is expected to be further enhanced by the trifluoromethoxy (–OCF₃) group on the benzene ring. The –OCF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms, which exerts a strong negative inductive effect (–I). calstate.edunih.gov This effect withdraws electron density from the aromatic ring and, consequently, from the sulfonamide group, stabilizing the resulting sulfonamide anion upon deprotonation and thus lowering the pKa. Computational studies on substituted phenols have shown that the inductive effect of a meta-trifluoromethoxy group is significant. calstate.edu The methyl group, being weakly electron-donating, will have a comparatively minor counteracting effect. Therefore, the pKa of this compound is predicted to be lower (more acidic) than that of unsubstituted benzenesulfonamide (B165840) (pKa ≈ 10).
Basicity of the Sulfonyl and Trifluoromethoxy Groups: The sulfonamide group also possesses basic sites at the two oxygen atoms. However, protonation at the nitrogen atom is generally calculated to be preferable to protonation at the oxygen in the gas phase. researchgate.net The trifluoromethoxy group is an extremely weak base. The strong inductive effect of the fluorine atoms significantly reduces the electron density on the oxygen atom, making it very unlikely to be protonated under typical aqueous conditions.
Table 2: Predicted Acidity and Basicity of Functional Moieties Note: pKa values are illustrative and based on computational predictions for analogous structures reported in the literature.
| Functional Group | Property | Predicted pKa | Influencing Factors |
|---|---|---|---|
| Sulfonamide (-SO₂NH₂) | Acidity (N-H proton) | 8.5 - 9.5 | -I effect of -SO₂ group; -I effect of -OCF₃ group |
| Sulfonyl Oxygens (-SO₂) | Basicity (Conjugate Acid) | < -5 | Strong delocalization of lone pairs |
| Trifluoromethoxy (-OCF₃) | Basicity (Conjugate Acid) | Extremely low (< -10) | Strong -I effect of -CF₃ group |
Spectroscopic Property Predictions and Correlation with Experimental Data
Computational quantum chemistry, particularly DFT, is a cornerstone in predicting the spectroscopic properties of molecules and aiding in the interpretation of experimental spectra. researchgate.netresearchgate.net For this compound, theoretical calculations can provide valuable predictions for its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations are used to predict the positions and intensities of absorption bands in an IR spectrum. tandfonline.com While computed harmonic vibrational wavenumbers are typically higher than experimental values due to the neglect of anharmonicity and solid-state effects, they can be scaled to provide excellent agreement with experimental data. nih.gov For the title compound, characteristic vibrational modes are predicted as follows:
N-H stretching: Asymmetric and symmetric stretching vibrations of the sulfonamide N-H₂ group are expected in the region of 3300–3400 cm⁻¹.
S=O stretching: Strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl S=O bonds are predicted to appear in the regions of 1310–1390 cm⁻¹ and 1150–1160 cm⁻¹, respectively. nih.gov
C-F stretching: Strong bands due to the C-F bonds of the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region.
S-N stretching: The S-N stretching vibration is typically observed around 900–940 cm⁻¹. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework.
¹H NMR: The aromatic protons are expected to appear in the 7.0–8.0 ppm range. The sulfonamide protons (–SO₂NH₂) often appear as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration. The methyl (–CH₃) protons would appear as a singlet further upfield, likely around 2.5 ppm.
¹³C NMR: The chemical shifts of the aromatic carbons will be influenced by the substituents. The carbon attached to the trifluoromethoxy group will show a characteristic quartet in the proton-decoupled spectrum due to coupling with the three fluorine atoms.
¹⁹F NMR: A single, sharp signal is predicted for the three equivalent fluorine atoms of the trifluoromethoxy group. Based on data for similar compounds like 1-nitro-4-(trifluoromethyl)benzene, this signal would likely appear in the range of -59 to -65 ppm relative to CFCl₃. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic transitions and UV-Vis absorption spectra. researchgate.net Substituted benzenes typically show characteristic absorption bands related to π→π* transitions within the aromatic ring. nist.gov The presence of the sulfonamide and trifluoromethoxy groups, acting as auxochromes, is expected to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzene. The predicted λ_max would likely fall in the 220–280 nm range.
Table 3: Predicted Spectroscopic Data for this compound Note: This table summarizes predicted data based on computational methods and experimental data from analogous compounds.
| Spectroscopy Type | Feature | Predicted Range |
|---|---|---|
| FT-IR (cm⁻¹) | N-H stretch | 3300 - 3400 |
| S=O asymm. stretch | 1310 - 1390 | |
| S=O symm. stretch | 1150 - 1160 | |
| C-F stretch | 1100 - 1300 | |
| ¹H NMR (ppm) | Aromatic C-H | 7.0 - 8.0 |
| -SO₂NH₂ | Variable (broad) | |
| -CH₃ | ~2.5 | |
| ¹⁹F NMR (ppm) | -OCF₃ | -59 to -65 |
| UV-Vis (nm) | λ_max (π→π*) | 220 - 280 |
Research Applications and Future Directions for 2 Methyl 3 Trifluoromethoxy Benzene 1 Sulfonamide in Non Clinical Fields
Investigation as a Ligand in Coordination Chemistry and Metal-Organic FrameworksThe scientific literature does not contain research on the investigation or use of 2-methyl-3-(trifluoromethoxy)benzene-1-sulfonamide as a ligand in the field of coordination chemistry or in the development of metal-organic frameworks.
Further research and publication in peer-reviewed scientific journals are necessary before a comprehensive article on the non-clinical applications of this specific compound can be written.
Development of Novel Spectroscopic Probes or Analytical Standards
The structural motifs within this compound provide a foundational basis for its application in the development of specialized chemical tools for research and analysis. The inherent properties of the trifluoromethoxy and sulfonamide groups can be leveraged to create novel spectroscopic probes and certified analytical standards.
The sulfonamide scaffold has been successfully utilized in the design of fluorescent probes for biological targets. For instance, small-molecule sulfonamide-based fluorescent probes have been developed for visualizing G-protein coupled receptors like GPR120. nih.gov The trifluoromethoxy group, with its high lipophilicity and strong electron-withdrawing nature, can be strategically employed to modulate the photophysical properties of a fluorophore, such as its quantum yield, Stokes shift, and emission wavelength. beilstein-journals.org It is conceivable that this compound could serve as a core or building block for a new class of spectroscopic probes. By chemically modifying the sulfonamide nitrogen or other positions on the aromatic ring, it could be conjugated to fluorophores or other reporter molecules. The trifluoromethoxy group could enhance membrane permeability, a desirable trait for intracellular probes, and its electronic influence could be harnessed to design probes that respond to specific analytes or environmental changes.
As a well-defined chemical entity, this compound, upon rigorous purification and characterization, holds potential as an analytical standard. In fields such as environmental science, materials science, and chemical synthesis, reference standards are crucial for the accurate identification and quantification of target molecules. This compound could serve as a standard for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly in methods developed for the analysis of related fluorinated compounds or sulfonamide derivatives.
| Potential Application | Relevant Functional Groups | Key Properties and Rationale |
| Spectroscopic Probes | Sulfonamide, Trifluoromethoxy | The sulfonamide group provides a site for conjugation to fluorophores. The trifluoromethoxy group can modulate photophysical properties and enhance cellular uptake. |
| Analytical Standards | Entire Molecule | A stable, well-characterized molecule is essential for use as a reference in analytical methods for the quantification of related compounds. |
Future Research Perspectives and Untapped Chemical Potentials
The future research landscape for this compound is fertile, with numerous avenues for exploration in diverse non-clinical fields. Its chemical structure represents a platform for the synthesis of novel molecules with potentially valuable properties in materials science and agrochemistry.
The trifluoromethoxy group is increasingly recognized for its ability to confer desirable properties upon molecules, including metabolic stability and enhanced lipophilicity. beilstein-journals.orgresearchgate.net These characteristics are highly sought after in the design of advanced materials and agrochemicals. mdpi.comresearchgate.net The title compound could serve as a key intermediate in the synthesis of more complex molecules where the trifluoromethoxy-substituted phenylsulfonamide moiety imparts specific functionalities. For example, its incorporation into polymers could enhance their thermal stability and dielectric properties. In the context of agrochemicals, the trifluoromethoxy group is present in several commercial products, and new derivatives are continually being explored. mdpi.com
The chemical reactivity of this compound itself presents several untapped opportunities. The sulfonamide functional group is versatile and can undergo a variety of chemical transformations. The hydrogen atoms on the sulfonamide nitrogen can be substituted to create a library of N-functionalized derivatives. Furthermore, the aromatic ring, although deactivated by the electron-withdrawing sulfonamide and trifluoromethoxy groups, could potentially undergo further functionalization through advanced synthetic methodologies. acs.org Research into late-stage functionalization of electron-deficient aromatic rings is an active area of chemical synthesis, and this compound could be an interesting substrate for such studies.
The presence of oxygen, nitrogen, and sulfur atoms also suggests potential applications in coordination chemistry and organocatalysis. The sulfonamide moiety could act as a ligand for various metal centers, leading to the formation of novel coordination complexes with interesting catalytic or material properties. The development of chiral derivatives could also open doors to its use as a catalyst or auxiliary in asymmetric synthesis.
| Research Area | Potential Role of this compound | Key Structural Features |
| Materials Science | Building block for functional polymers and materials. | Trifluoromethoxy group for thermal stability and specific electronic properties. |
| Agrochemicals | Intermediate for the synthesis of novel pesticides or herbicides. | Trifluoromethoxy group for enhanced biological activity and metabolic stability. |
| Synthetic Chemistry | Substrate for developing new synthetic methodologies (e.g., late-stage functionalization). | Deactivated aromatic ring and versatile sulfonamide group. |
| Coordination Chemistry | Ligand for the synthesis of metal complexes. | Heteroatoms (O, N, S) capable of coordinating to metal ions. |
| Organocatalysis | Precursor for the development of novel organocatalysts. | Potential for derivatization into chiral structures. |
Q & A
Q. What role does this compound play in medicinal chemistry, and how is its bioactivity validated?
- Methodological Answer : The compound serves as a lead structure for:
- Enzyme inhibition : Test against targets like cyclooxygenase-2 (COX-2) via enzyme-linked assays.
- Antimicrobial activity : Perform MIC/MBC testing against Gram-positive/negative strains.
- In vivo efficacy : Use rodent models to evaluate pharmacokinetics and toxicity (e.g., MTD studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
